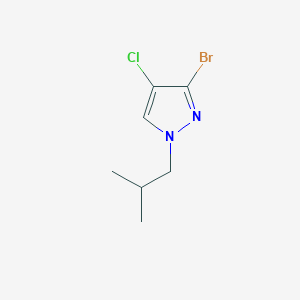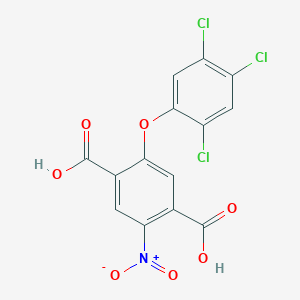![molecular formula C11H11N3O2S B11710987 (2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11710987.png)
(2E)-2-[(2Z)-2-[(4-Methoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(2Z)-2-[(4-甲氧基苯基)亚甲基]肼-1-亚基]-1,3-噻唑烷-4-酮是一种复杂的有机化合物,以其独特的化学结构和在各个科学领域的潜在应用而闻名。该化合物包含一个噻唑烷酮环,这是一个包含硫和氮原子的五元环,以及一个酰腙键,这是一个由连接到氮-氮单键的碳-氮双键组成的官能团。
准备方法
合成路线和反应条件
(2E)-2-[(2Z)-2-[(4-甲氧基苯基)亚甲基]肼-1-亚基]-1,3-噻唑烷-4-酮的合成通常涉及 4-甲氧基苯甲醛与硫代氨基脲的缩合反应,形成相应的酰腙。然后在碱性条件下用氯乙酸将该中间体环化,得到最终的噻唑烷酮产物。反应条件通常包括使用乙醇作为溶剂,并将反应混合物加热至回流。
工业生产方法
虽然关于该化合物的具体工业生产方法没有得到很好的记录,但普遍的方法可能包括扩大实验室合成程序。这将包括优化反应条件以最大限度地提高产量和纯度,以及实施有效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
(2E)-2-[(2Z)-2-[(4-甲氧基苯基)亚甲基]肼-1-亚基]-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜,具体取决于所用氧化剂。
还原: 还原反应可以将酰腙键转化为肼基。
取代: 苯环上的甲氧基可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 甲醇钠或叔丁醇钾等试剂可以促进亲核芳香取代。
主要产物
氧化: 亚砜和砜。
还原: 肼衍生物。
取代: 各种取代苯衍生物。
科学研究应用
(2E)-2-[(2Z)-2-[(4-甲氧基苯基)亚甲基]肼-1-亚基]-1,3-噻唑烷-4-酮在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为抗菌剂和抗真菌剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
作用机制
(2E)-2-[(2Z)-2-[(4-甲氧基苯基)亚甲基]肼-1-亚基]-1,3-噻唑烷-4-酮的作用机制涉及它与各种分子靶标的相互作用。该化合物可以抑制特定的酶或蛋白质,从而导致其观察到的生物学效应。例如,其抗菌活性可能是由于抑制细菌细胞壁合成或破坏细胞过程造成的。
相似化合物的比较
类似化合物
噻唑烷酮: 具有类似噻唑烷酮环结构的化合物。
酰腙: 具有类似酰腙键的化合物。
独特性
(2E)-2-[(2Z)-2-[(4-甲氧基苯基)亚甲基]肼-1-亚基]-1,3-噻唑烷-4-酮之所以独特,是因为它同时具有噻唑烷酮环和酰腙键,赋予其独特的化学和生物学特性。这种独特性使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C11H11N3O2S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC 名称 |
(2E)-2-[(Z)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)6-12-14-11-13-10(15)7-17-11/h2-6H,7H2,1H3,(H,13,14,15)/b12-6- |
InChI 键 |
LGXGXEHDETVKLB-SDQBBNPISA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2 |
规范 SMILES |
COC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710909.png)
![1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11710918.png)
![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)



![(2E)-3-(3-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11710949.png)


![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710969.png)
![2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11710970.png)

![4-chloro-2-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11710972.png)
